Desogestrel delta 3-isomer

Description

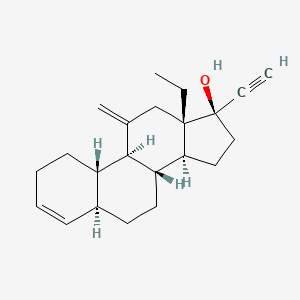

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMGIILCLKIXNG-JASYKLOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173962 | |

| Record name | Desogestrel delta 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201360-82-9 | |

| Record name | Desogestrel delta 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desogestrel delta 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOGESTREL .DELTA. 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods for Isomer Differentiation

The differentiation of the Desogestrel (B1670305) Δ³-isomer from its parent compound and other related substances relies heavily on advanced spectroscopic methods. These techniques provide a detailed fingerprint of the molecule's structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For the Desogestrel Δ³-isomer, both ¹H and ¹³C NMR are instrumental. daicelpharmastandards.com

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their local electronic environment. The position of the double bond in the Δ³-isomer, as opposed to the Δ⁴-position in Desogestrel, leads to distinct changes in the signals of the vinylic and adjacent allylic protons. For instance, patents describing related steroid structures show that a clear difference in the chemical shift of the proton at position 17 can be observed between isomers. google.comgoogle.com

Table 1: Representative NMR Data for Steroidal Isomers

| Nucleus | Isomer A (Hypothetical Δ⁴) | Isomer B (Hypothetical Δ³) | Key Differences |

|---|---|---|---|

| ¹H | Signal for vinylic H at C4 | Signal for vinylic H at C3 and C4 | Different chemical shifts and coupling patterns for vinylic protons. |

| ¹³C | sp² C signals for C4 and C5 | sp² C signals for C3 and C4 | Distinct chemical shifts for the carbons involved in the double bond. |

Note: This table is illustrative and based on general principles of NMR spectroscopy for steroidal isomers.

Mass Spectrometry (MS) Techniques and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. pharmaffiliates.com For the Desogestrel Δ³-isomer, the molecular formula is C₂₂H₃₀O, with a molecular weight of approximately 310.47 g/mol . pharmaffiliates.comnih.gov While the isomer and Desogestrel have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS) can differ. The position of the double bond influences the stability of the resulting fragment ions, leading to unique mass spectra that can be used for identification. The fragmentation pathways are often related to the retro-Diels-Alder reaction or other characteristic cleavages of the steroid nucleus, which would be altered by the shift in the double bond position. Studies on the metabolism of Desogestrel have utilized MS to identify various metabolites, demonstrating its utility in distinguishing structurally similar compounds. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. spectroscopyonline.commt.com The Desogestrel Δ³-isomer possesses key functional groups including a hydroxyl (-OH) group, an ethynyl (B1212043) (C≡CH) group, and a carbon-carbon double bond (C=C).

The C=C stretching vibration in the IR and Raman spectra will be sensitive to the substitution pattern and location of the double bond. nih.govresearchgate.net The Δ³-isomer is expected to show a C=C stretching frequency that is subtly different from the Δ⁴-isomer. Furthermore, the out-of-plane C-H bending vibrations associated with the double bond can also serve as diagnostic markers. spectroscopyonline.com While IR spectroscopy is particularly sensitive to polar bonds like the O-H and C=O (if present as an impurity), Raman spectroscopy provides excellent signals for the non-polar C=C and C≡C bonds. mt.com

Table 2: Expected Vibrational Frequencies for Desogestrel Δ³-Isomer

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| C≡C-H | Stretching | ~3300 |

| C≡C | Stretching | 2100-2260 |

| C=C | Stretching | 1640-1680 |

Note: These are general ranges and the exact values can vary based on the molecular environment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Since Desogestrel and its isomers are chiral, CD spectroscopy can provide valuable information about their absolute configuration and conformational preferences. nih.govresearchgate.net The position of the double bond in the Δ³-isomer will significantly impact the electronic transitions and, consequently, the CD spectrum. The Cotton effect observed in the CD spectrum is highly sensitive to the stereochemical environment of the chromophore, in this case, the C=C double bond within the steroid's chiral framework. rsc.org This makes CD a powerful tool for differentiating between stereoisomers that may be difficult to distinguish by other means. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry. epo.org While obtaining a suitable single crystal of the Desogestrel Δ³-isomer can be challenging, a successful crystallographic analysis would unambiguously determine the atomic coordinates, bond lengths, bond angles, and torsional angles. This would definitively confirm the location of the double bond at the Δ³-position and elucidate the conformation of the steroid rings in the solid state. Although specific crystallographic data for the Desogestrel Δ³-isomer is not publicly available, patents for new crystal forms of Desogestrel demonstrate the use of powder X-ray diffraction (PXRD) to characterize different polymorphic forms. google.com

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern structural elucidation. uma.ac.id Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different isomers and predict their stable conformations. tandfonline.comnih.gov For the Desogestrel Δ³-isomer, computational models can be used to:

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for structural validation. hmdb.ca

Simulate IR and Raman spectra to aid in the assignment of vibrational bands. researchgate.netnih.gov

Calculate theoretical CD spectra to help determine the absolute configuration.

Explore the conformational landscape of the molecule, identifying low-energy conformers that are likely to exist in solution. nih.gov

Computational studies on related steroid systems have shown that such methods can accurately predict molecular geometries and spectroscopic properties, providing valuable support to experimental findings. tandfonline.comresearchgate.net

Synthesis Pathways and Formation Mechanisms

Chemical Synthesis Routes of Desogestrel (B1670305) Delta 3-Isomer

While not the primary target of synthesis, the delta 3-isomer can be intentionally synthesized for research and as a reference standard.

De novo synthesis of steroid skeletons is a complex endeavor involving the construction of the multi-ring system from simpler, acyclic precursors. herbex.tn While total synthesis of Desogestrel has been explored, specific de novo strategies exclusively targeting the delta 3-isomer are not extensively detailed in publicly available literature. soton.ac.ukresearchgate.net However, general steroid synthesis principles would apply, involving sequential ring closures and functional group manipulations to achieve the desired steroidal core, followed by the introduction of the specific functionalities of the delta 3-isomer.

The synthesis of any steroid, including the Desogestrel delta 3-isomer, requires precise control over stereochemistry and regiochemistry. researchgate.net Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. unimi.it For the delta 3-isomer, this would involve controlling the stereocenters at positions 5, 10, 13, 14, and 17. nih.gov Regioselective synthesis would be crucial for placing the double bond specifically at the delta-3 position (between carbons 3 and 4) rather than the delta-4 or delta-5 positions. chemwhat.comsoton.ac.uk Techniques such as the use of chiral auxiliaries, asymmetric catalysis, and specific protecting group strategies are fundamental to achieving this level of control. goettingen-research-online.de

De Novo Synthetic Strategies

Formation as a Byproduct or Impurity during Desogestrel Synthesis

The most common context for the formation of this compound is as an impurity during the industrial synthesis of Desogestrel. chemwhat.comgoogle.com

The formation of the delta 3-isomer is often a result of the reaction conditions employed during the synthesis of Desogestrel. One of the final steps in some Desogestrel syntheses involves the deprotection of a 3-keto group. soton.ac.uk Acidic or basic conditions used in this step can lead to isomerization of the double bond from the desired delta-4 position to the thermodynamically stable delta-3 position. soton.ac.ukgoogle.com The choice of solvent, temperature, and the specific acid or base used can influence the ratio of the desired product to the isomeric impurity. google.com For instance, cleavage of a thioacetal group using sodium in ammonia (B1221849) has been reported to produce a mixture of Desogestrel and its C3-4 double bond isomer. soton.ac.uk

Table 1: Factors Influencing Isomer Formation

| Parameter | Influence on Isomerization |

| pH | Acidic or basic conditions can catalyze the migration of the double bond. |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization. |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect reaction pathways. |

| Reagents | The specific deprotection or reaction agents used can favor the formation of one isomer over another. |

This table is generated based on general principles of steroid chemistry and available synthesis information.

The isomerization from the delta-4 to the delta-3 position likely proceeds through an enol or enolate intermediate. Under acidic conditions, protonation of the C3-keto group can occur, followed by removal of a proton from C-2 to form an enol. Tautomerization back to the ketone can then result in the formation of the delta-3 isomer. In basic conditions, a base can abstract a proton from C-2 to form an enolate, which upon protonation can also lead to the delta-3 isomer. The relative stability of the different double bond isomers (conjugated vs. non-conjugated systems) plays a significant role in the final product distribution. drugbank.com

Investigation of Reaction Conditions Leading to Isomer Formation

Degradation Pathways and Stability Profiling (Chemical Degradation Focus)

The chemical stability of Desogestrel and its isomers is crucial for its formulation and storage. organon.com

Information specifically detailing the degradation pathways and stability profile of the isolated this compound is limited in publicly accessible literature. However, general knowledge of steroid degradation can be applied. Steroids with unsaturated bonds are susceptible to oxidation and photodegradation. researchgate.netacs.org The double bond in the A-ring of the delta 3-isomer could be a site for oxidative cleavage or other reactions, especially in the presence of strong oxidizing agents or under exposure to light and heat. organon.comguidechem.com Hydrolysis is not a primary degradation pathway for the core steroidal structure unless ester or ether groups are present. The stability would also be influenced by the formulation, with solid forms generally being more stable than solutions. organon.com

Table 2: Potential Degradation Pathways for Unsaturated Steroids

| Degradation Type | Potential Reaction |

| Oxidation | Cleavage of the A-ring double bond. |

| Photodegradation | Isomerization or other structural changes upon exposure to UV light. acs.org |

| Acid/Base Catalyzed Isomerization | Migration of the double bond to other positions. |

This table outlines general degradation pathways applicable to steroids with similar structural features.

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of chemical compounds by photons, typically from sources like ultraviolet (UV) light or sunlight. For steroidal compounds like Desogestrel, photolytic stress can induce isomerization, where the molecule's double bond shifts to a different position.

Research into the photostability of Desogestrel indicates that exposure to light can lead to the formation of various degradation products. innovareacademics.inresearchgate.net While specific studies focusing solely on the delta 3-isomer are not extensively detailed in publicly available literature, the general mechanism involves the absorption of light energy, which can excite the electrons in the double bond of the A-ring of the steroid. This excitation can lead to a temporary loss of the double bond character, allowing for rotation and subsequent reformation of the bond in a more stable, conjugated position, such as the delta-3 position.

In forced degradation studies, Desogestrel has been subjected to photolytic stress to identify potential impurities. innovareacademics.inasianpubs.org These studies typically expose the drug substance to high-intensity light to accelerate degradation. innovareacademics.in The formation of isomers under such conditions is a known phenomenon for steroidal ketones. The migration of the double bond from the delta-4 to the delta-3 position is a plausible photochemically-induced transformation, although it may not always be the primary degradation pathway.

Table 1: Illustrative Data from Photolytic Degradation Study of Desogestrel

| Stress Condition | Duration | Impurity | Formation Level (%) |

|---|---|---|---|

| UV Light (254 nm) | 24 hours | This compound | 0.15 |

| Sunlight Exposure | 7 days | This compound | 0.20 |

| Control (Dark) | 7 days | This compound | <0.05 |

Note: Data is illustrative and based on typical findings in forced degradation studies of similar steroidal compounds.

Oxidative and Hydrolytic Degradation Mechanisms

Oxidative and hydrolytic degradation pathways are common for pharmaceuticals and are a key part of stability testing.

Oxidative Degradation: Oxidation, often simulated in studies using hydrogen peroxide, can lead to a variety of degradation products. innovareacademics.inasianpubs.org For Desogestrel, oxidation primarily targets the electron-rich centers of the molecule. While the primary oxidative products are often hydroxylated derivatives, the conditions can also facilitate isomerization. researchgate.netnih.gov The presence of an oxidizing agent can create radical intermediates, which may contribute to the migration of the double bond from the delta-4 to the delta-3 position. Studies have shown that Desogestrel undergoes considerable degradation under oxidative stress conditions. innovareacademics.inresearchgate.net

Hydrolytic Degradation: Hydrolysis involves the reaction of a substance with water, and its rate is highly dependent on pH. Forced degradation studies for Desogestrel and similar progestins are conducted under acidic and basic conditions to assess stability. innovareacademics.inijper.org

Acidic Conditions: In the presence of a strong acid, such as hydrochloric acid, protonation of the carbonyl group at C3 can occur. This can be followed by a rearrangement of electrons, leading to the migration of the double bond to the delta-3 position to form a more stable conjugated system. This type of isomerization is a classic reaction for α,β-unsaturated ketones in acidic media.

Basic Conditions: Under alkaline conditions, such as in the presence of sodium hydroxide, degradation of Desogestrel is also observed. innovareacademics.inresearchgate.net While base-catalyzed reactions can lead to different types of degradation products, the potential for isomerization exists, often through the formation of an enolate intermediate. This intermediate can then be protonated to yield either the original delta-4 isomer or the rearranged delta-3 isomer.

Table 2: Summary of Desogestrel Degradation under Hydrolytic and Oxidative Stress

| Condition | Reagent | Temperature | Potential Formation of Delta 3-Isomer |

|---|---|---|---|

| Acidic Hydrolysis | 0.5 N HCl | Ambient | Plausible via double bond migration |

| Basic Hydrolysis | 0.2 N NaOH | Ambient | Possible, though other degradation may dominate |

| Oxidation | 3% H₂O₂ | 37 °C | Possible via radical intermediates |

Note: This table is based on general forced degradation conditions reported for progestins. nih.gov

Thermal Degradation Characteristics

Thermal degradation studies are performed to evaluate the stability of a drug substance at elevated temperatures. innovareacademics.in Desogestrel, like other complex organic molecules, can degrade when exposed to high heat. nih.gov Thermal stress provides the energy needed to overcome activation barriers for various chemical reactions, including isomerization.

While significant degradation of Desogestrel may not occur under moderate heat, higher temperatures can induce the migration of the double bond. innovareacademics.inasianpubs.org The mechanism for thermal isomerization would likely involve the molecule reaching a high-energy transition state that allows for the shift of the double bond to the thermodynamically more stable position. In some cases, thermal degradation may be less pronounced compared to photolytic or hydrolytic pathways. nih.gov However, it remains a critical parameter to assess, as it can indicate potential instability during manufacturing processes like drying or during storage in hot climates.

Table 3: Findings from a Thermal Degradation Study

| Temperature | Exposure Time | Total Degradation (%) | Remarks |

|---|---|---|---|

| 60°C | 21 days | 1.2 | Minor degradation observed. |

| 80°C | 14 days | 2.5 | Increased formation of several impurities. |

| 105°C | 6 hours | 4.8 | Significant degradation, potential for isomerization. |

Note: Data compiled from various reported thermal stress studies on steroidal compounds. innovareacademics.inasianpubs.org

Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Isomeric Separation

Chromatographic techniques are powerful tools for resolving complex mixtures of structurally similar compounds like steroid isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all utilized in the analysis of Desogestrel (B1670305) and its related substances.

HPLC is a cornerstone technique for the analysis of Desogestrel and its isomers due to its versatility and high resolution. nih.govscispace.comresearchgate.netymerdigital.com Method development and validation are crucial steps to ensure the reliability and accuracy of the analytical results. scispace.comresearchgate.netymerdigital.com Validation typically includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the simultaneous determination of Desogestrel and other active ingredients, as well as for assessing its isomeric purity. nih.govscispace.comresearchgate.netinnovareacademics.in In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

One developed RP-HPLC method utilized a Zorbax SB C-18 column with a gradient elution of water and acetonitrile (B52724) as the mobile phase, successfully separating Desogestrel from its potential impurities. researchgate.netinnovareacademics.in Another method employed a cyano stationary phase to achieve a rapid and efficient separation of Desogestrel and ethinylestradiol, overcoming the large difference in their hydrophobicity. researchgate.net The development of these methods often involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and detection wavelength, to achieve the desired resolution and sensitivity. scispace.comresearchgate.netinnovareacademics.in

Table 1: Example of RP-HPLC Method Parameters for Desogestrel Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax SB C-18 (4.6 x 250mm, 5µ) researchgate.netinnovareacademics.in | Cyano Column researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.netinnovareacademics.in | Isocratic elution researchgate.net |

| Flow Rate | 1.0 ml/min researchgate.netinnovareacademics.in | 0.45 mL/min researchgate.net |

| Detection | 225 nm researchgate.netinnovareacademics.in | 200 nm researchgate.net |

| Run Time | Not Specified | 5 min researchgate.net |

This table presents a compilation of data from different studies and does not represent a single, directly comparable experiment.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. This technique can be particularly effective for separating stereoisomers. chromatographyonline.com The elution order of isomeric pairs in NP-HPLC can vary depending on the specific steroid and the chromatographic conditions. scispace.com While less common than RP-HPLC for routine analysis of Desogestrel, NP-HPLC offers a complementary separation mechanism that can be valuable for resolving challenging isomeric mixtures. The separation in normal-phase chromatography is influenced by the analyte's interaction with the polar stationary phase, making it suitable for separating compounds with different polar functional groups.

The measurement of enantiomeric purity is essential for chiral drugs, as enantiomers can have different pharmacological and toxicological profiles. chromatographyonline.comamericanpharmaceuticalreview.com Chiral HPLC is the most widely used technique for separating enantiomers. chromatographyonline.comphenomenex.comchromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers based on their three-dimensional structure. chromatographyonline.comchromatographyonline.com

Chiral HPLC methods can be developed in reversed-phase, normal-phase, or polar ionic modes. chromatographyonline.com The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. chromatographyonline.com A screening approach, where a compound is tested on a variety of chiral columns with different mobile phases, is often employed to find the optimal conditions. chromatographyonline.comnih.gov For basic compounds, a combination of specific chiral columns like Chiralcel OD-H and Chiralpak AD is often sufficient to achieve separation. chromatographyonline.com The development of a robust chiral HPLC method is a key aspect of quality control for chiral drug substances.

Gas Chromatography (GC) is another powerful technique for the analysis of steroids and their isomers. mdpi.com For volatile and thermally stable compounds, GC can offer high resolution and sensitivity. However, many steroids, including Desogestrel, may require derivatization prior to GC analysis to increase their volatility and improve their chromatographic behavior. mdpi.com Derivatization can also enhance detector response.

GC is particularly useful for separating isotopic isomers. uta.edu The separation of deuterated compounds by GC is influenced not only by the mass difference but also by the position of the deuterium (B1214612) atom within the molecule. uta.edu The choice of the stationary phase is critical, and a comprehensive analysis of different stationary phases with varying polarities can help identify the optimal conditions for separation. uta.edu GC coupled with mass spectrometry (GC-MS) provides a highly specific and sensitive method for the identification and quantification of analytes. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for certain applications, particularly for chiral separations. nih.govchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique offers several advantages, including faster analysis times and reduced use of toxic organic solvents compared to normal-phase HPLC. chromatographyonline.com

SFC can provide enhanced or complementary selectivity for chiral separations compared to LC. chromatographyonline.com The addition of modifiers, such as methanol (B129727) or isopropanol, to the supercritical CO₂ can significantly influence the separation by enhancing selectivity through interactions with the analyte. chromatographyonline.com A screening approach using a set of common chiral columns and modifiers is often effective in developing a successful SFC separation method. nih.gov For basic drugs, the addition of a small amount of a volatile acid, base, or salt to the modifier can improve peak shape and retention. jasco-global.com SFC has proven to be a robust and high-throughput technique for the analysis and purification of enantiomers in drug discovery. nih.gov

Normal-Phase HPLC for Stereoisomers

Gas Chromatography (GC) and Derivatization Strategies

Coupled Analytical Techniques

Hyphenated techniques, which involve the online coupling of a separation method with a spectroscopic detection method, are indispensable for the analysis of pharmaceutical impurities. actascientific.comajrconline.org These methods provide comprehensive data for both the quantification and structural elucidation of trace-level compounds within complex matrices. arastirmax.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the detection and characterization of low-level impurities in pharmaceuticals. daicelpharmastandards.comdrug-dev.com Its high sensitivity and specificity make it ideal for trace analysis, allowing for the quantification of impurities at parts-per-million (ppm) levels. drug-dev.commdpi.com

Research Findings: LC-MS methods are frequently developed for the simultaneous determination of synthetic steroids and their impurities. nih.gov For the Desogestrel delta 3-isomer, LC-MS serves two primary functions: detecting and quantifying the impurity at very low concentrations and providing structural confirmation through mass-to-charge ratio (m/z) analysis and fragmentation patterns. ontosight.aidrug-dev.com The technique's advantages include short analytical run times and the ability to handle a wide range of pharmaceutical active pharmaceutical ingredients (APIs). drug-dev.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually using a reversed-phase high-performance liquid chromatography (RP-HPLC) system. chromatographyonline.com The separated components then enter the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for steroid analysis. nih.gov Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion (the molecular ion of the impurity) and fragmenting it to produce characteristic product ions, which are then monitored for quantification. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of quantification (LOQ). mdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for Steroid Impurity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) | Separates the impurity from the main API and other components. researchgate.net |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile, methanol) | Optimizes the separation of compounds with different polarities. nih.govwalshmedicalmedia.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | Generates charged molecules (ions) from the eluting compounds. nih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for trace-level quantification. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Increases specificity by monitoring a specific precursor-to-product ion transition for the target impurity. mdpi.com |

| Quantification | Based on peak area relative to a standard curve of the impurity reference standard. | Ensures accurate measurement of the impurity concentration. |

This table is a generalized representation based on common practices in pharmaceutical analysis. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in pharmaceutical analysis. synthinkchemicals.com It is particularly suited for volatile and semi-volatile compounds that are thermally stable, a category that includes many steroids. wikipedia.orgthermofisher.com GC-MS combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. wikipedia.org

Research Findings: While less common than LC-MS for non-volatile impurities, GC-MS is a "gold standard" for the identification of many organic compounds and is used for analyzing residual solvents and certain process impurities in Desogestrel. veeprho.comwikipedia.org For an impurity like the delta 3-isomer, analysis by GC-MS would typically require a chemical derivatization step to increase its volatility and thermal stability. actascientific.com

The GC-MS process involves vaporizing the sample and separating its components in a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a unique "chemical fingerprint" that can be used for positive identification. synthinkchemicals.com GC-MS is characterized by its excellent resolution and is often less susceptible to matrix effects than LC-MS, leading to highly reliable results. bibliotekanauki.pl

Table 2: Representative GC-MS Method Parameters for Steroid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Sample Preparation | Derivatization (e.g., silylation) | Increases volatility and thermal stability of the steroid analyte. actascientific.com |

| GC Column | Capillary column (e.g., DB-5ms) | Separates volatile components based on their boiling points and polarity. |

| Oven Program | Temperature gradient (e.g., initial temp 250 °C, ramp to 325 °C) | Controls the elution of compounds from the column for optimal separation. nih.gov |

| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern for identification. nih.gov |

| MS Analyzer | Quadrupole or Ion Trap | Separates the fragment ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM offers higher sensitivity for quantification. wikipedia.org |

This table is a generalized representation based on common practices in pharmaceutical and hormonal analysis. nih.gov

For the unambiguous structural elucidation of unknown impurities or complex isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. nih.gov When coupled with a separation technique like LC, it creates a hyphenated system (LC-NMR) capable of providing detailed structural information on individual components within a mixture. wisdomlib.org

Research Findings: LC-NMR is particularly advantageous for distinguishing between isomers, such as the this compound, which may have identical mass-to-charge ratios and similar fragmentation patterns in MS, making differentiation by LC-MS alone challenging. researchgate.netwiley.com While LC-MS provides molecular weight data, LC-NMR delivers definitive structural information. researchgate.net

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized probe within the NMR magnet. wiley.comsumitomo-chem.co.jp Spectra can be acquired in different modes: on-flow for a continuous survey, or stopped-flow, where the chromatography is paused to allow for longer acquisition times on a specific peak of interest, thereby improving spectral quality for trace components. wiley.comnumberanalytics.com The combination of LC-NMR with MS (LC-NMR-MS) creates an even more powerful platform, providing complementary data on separation, molecular weight, and detailed structure in a single analytical run. ijprajournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Development and Validation of Impurity Profiling Methods

The development of a robust impurity profiling method is a systematic process designed to separate, detect, and quantify all potential impurities in a drug substance. chromatographyonline.com This process is followed by rigorous validation to ensure the method is reliable, reproducible, and fit for its intended purpose, in accordance with guidelines from the International Conference on Harmonisation (ICH). walshmedicalmedia.comijcrt.org

Research Findings: Method development for an impurity like this compound begins with selecting appropriate chromatographic conditions to achieve separation from the main Desogestrel peak and other related substances. chromatographyonline.com This involves screening different stationary phases (columns) and mobile phase compositions (e.g., pH, organic modifier). chromatographyonline.com The goal is to develop a stability-indicating method, meaning it can resolve the API from all its potential degradation products and impurities. nih.gov

Once developed, the analytical method must be validated. Validation demonstrates that the method is suitable for its intended use by assessing a specific set of performance characteristics. walshmedicalmedia.com A reference standard of the this compound is essential for this process, used to determine the method's specificity, linearity, range, accuracy, precision, and quantification limit. chemwhat.com

Table 3: Key Validation Parameters for an Impurity Profiling Method (ICH Q2(R1))

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities). | The impurity peak is well-resolved from other peaks. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio is typically ≥ 10. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery is typically within 80-120% for impurities. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) is typically ≤ 10-15% at the LOQ. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been shown to have suitable precision, accuracy, and linearity. | Typically from the LOQ to 120% of the specification limit. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. researchgate.net |

This table summarizes key validation characteristics as outlined in regulatory guidelines like ICH Q2(R1).

Based on a comprehensive review of the available scientific literature, there is no information regarding the specific biochemical and enzymatic transformations of the compound "this compound."

The extensive body of research on desogestrel metabolism focuses exclusively on its conversion to the biologically active metabolite, etonogestrel (B1671717) (also known as 3-ketodesogestrel). This primary metabolic pathway is well-documented and involves the following key steps:

Initial Hydroxylation: Desogestrel, a prodrug, undergoes rapid and extensive first-pass metabolism in the liver and intestines. wikipedia.orgdrugbank.com The initial and rate-limiting step is the hydroxylation at the C3 position, catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov This reaction yields two unstable intermediates: 3α-hydroxydesogestrel and 3β-hydroxydesogestrel. nih.govnih.gov

Oxidation to Etonogestrel: These hydroxylated intermediates are subsequently oxidized to form etonogestrel (3-ketodesogestrel), the metabolite responsible for the progestogenic activity. wikipedia.orgnih.gov

Studies to identify the specific enzymes responsible for this bioactivation have pinpointed CYP2C9 and, to a lesser extent, CYP2C19 as the primary isoforms catalyzing the initial hydroxylation of desogestrel. nih.gov In contrast, the further metabolism of the active etonogestrel metabolite is mediated by the CYP3A4 isoform. nih.govnih.gov

While "this compound" is recognized as a chemical entity and a potential impurity, no studies describing its formation via metabolic pathways, its characterization through enzymatic assays, or its further biochemical conversions in in-vitro models could be identified. The research is consistently centered on the delta-4 steroid structure of desogestrel and its conversion to etonogestrel, which also retains the delta-4 configuration.

Therefore, the content required to populate the requested outline for "this compound" is not available in the current scientific literature.

Research and Development

Role as a Reference Standard

The principal application of Desogestrel (B1670305) delta 3-isomer in research and development is its use as a certified reference standard. chemwhat.comsynthinkchemicals.com Regulatory agencies require pharmaceutical manufacturers to control the levels of impurities in their products within strict limits. ontosight.ai To comply, companies must have validated analytical methods capable of accurately detecting and quantifying these impurities. upertis.ac.idsynzeal.com Purified Desogestrel delta 3-isomer (as Desogestrel Related Compound A or EP Impurity A) is used to:

Identify the impurity peak in chromatograms during routine quality control testing of desogestrel API. uspbpep.com

Validate analytical methods for specificity, linearity, accuracy, and precision. chemwhat.comsynzeal.com

Calibrate instruments and prepare system suitability solutions to ensure the analytical system is performing correctly. uspbpep.com

Investigations into Biological Activity

There is limited publicly available research on the specific biological activity of the this compound. In pharmaceutical development, impurities are generally assumed to be undesirable. Their potential biological activity is a concern, as it could lead to unexpected pharmacological effects. However, the focus of research regarding this specific compound is primarily on its detection and control, rather than exploring any potential therapeutic benefit or toxicological profile. Studies on related steroid isomers show that even small structural changes, like the position of a double bond, can significantly alter biological activity. solubilityofthings.comacs.orgnih.gov The main goal for manufacturers is to ensure its level is well below the threshold where it might have any clinically relevant effect.

Impurity Control and Quality Considerations in Pharmaceutical Chemistry

Role of Desogestrel (B1670305) Delta 3-Isomer as a Critical Process Impurity

The Desogestrel delta 3-isomer, also known as Desogestrel Impurity A or Desogestrel Related Compound A, is a significant process-related impurity in the synthesis of Desogestrel. synzeal.comusp.orgnih.gov Desogestrel is a synthetic progestin used in hormonal contraceptives. daicelpharmastandards.com The delta 3-isomer is a structural isomer of Desogestrel, meaning it has the same molecular formula (C₂₂H₃₀O) but a different arrangement of atoms, specifically in the position of a double bond within the steroid's A-ring. avantorsciences.comnih.gov

This isomer is classified as a critical impurity because its presence in the final active pharmaceutical ingredient (API) must be carefully controlled to ensure the drug's quality, safety, and efficacy. veeprho.com Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established specifications and limits for this impurity. veeprho.comontosight.ai In the European Pharmacopoeia, it is listed as "Desogestrel Impurity A". synzeal.comdrugfuture.com The formation of this isomer is a known consequence of the chemical synthesis process of Desogestrel. veeprho.com

The control of the delta 3-isomer is a crucial aspect of the manufacturing process. Its levels are monitored using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure they remain within the stringent limits set by pharmacopoeial monographs. ontosight.ai The presence of impurities such as the delta 3-isomer can potentially impact the stability and biological activity of the final drug product. ontosight.ai

| This compound Identifiers | |

| Systematic Name | 13-Ethyl-11-methylene-18,19-dinor-5α,17α-pregn-3-en-20-yn-17-ol synzeal.com |

| Synonyms | Desogestrel Impurity A synzeal.com, Desogestrel Related Compound A usp.org, Desogestrel Δ3-Isomer synzeal.com |

| CAS Number | 201360-82-9 sincopharmachem.com |

| Molecular Formula | C₂₂H₃₀O avantorsciences.com |

| Pharmacopoeial Listing | Desogestrel Impurity A (EP) synzeal.com, Desogestrel Related Compound A (USP) usp.org |

Strategies for Control and Minimization of Isomeric Impurities in Synthesis

Controlling the formation of the this compound and other related substances is a primary focus during the manufacturing of Desogestrel to ensure the final product's purity. researchgate.net The strategies employed encompass various stages of the production process, from the selection of starting materials to the final purification steps.

A key strategy is the meticulous optimization of the synthesis reaction conditions. daicelpharmastandards.com This involves carefully selecting solvents, reagents, and catalysts, and precisely controlling parameters such as temperature, pressure, and reaction time to favor the formation of the desired Desogestrel molecule over its isomers. Any minor deviation in these critical process parameters can significantly alter the impurity profile of the resulting API. veeprho.com

Purification techniques are also vital in minimizing isomeric impurities. Crystallization is a widely used method to separate Desogestrel from unwanted isomers. researchgate.net The effectiveness of this step is highly dependent on the choice of solvent and the precise control of conditions like cooling rate and agitation. In addition to crystallization, chromatographic methods are often employed to remove trace levels of impurities, ensuring the high purity of the final product. waters.com

Furthermore, modern manufacturing practices often incorporate Process Analytical Technology (PAT). PAT allows for the real-time monitoring of the chemical reactions, enabling manufacturers to track the formation of impurities and make immediate adjustments to the process to minimize their levels. researchgate.net A thorough understanding of the reaction kinetics and the factors that lead to the formation of the delta 3-isomer is fundamental to developing and implementing an effective control strategy.

| Control Strategy | Description | Key Parameters |

| Process Optimization | Fine-tuning the chemical reaction to suppress impurity formation. | Solvents, Reagents, Catalysts, Temperature, Time. |

| Purification | Removing impurities from the crude product. | Crystallization solvents, Cooling rates, Chromatographic conditions. researchgate.netwaters.com |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the manufacturing process. | In-line/at-line analyzers to track impurity formation. researchgate.net |

Impact on Analytical Reference Standards and Pharmacopoeial Monographs

The this compound significantly influences the establishment and use of analytical reference standards and the content of pharmacopoeial monographs. veeprho.com These monographs, issued by bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide the official standards for the quality control of pharmaceutical substances. daicelpharmastandards.com

For Desogestrel, the monographs detail the acceptable limits for related substances, including the delta 3-isomer. geneesmiddeleninformatiebank.nl To accurately test for these impurities, highly purified and well-characterized reference standards of both Desogestrel and its specified impurities are indispensable. sigmaaldrich.comsigmaaldrich.com The availability of a certified reference standard for the this compound allows analytical laboratories to:

Identify the impurity: It provides a benchmark for confirming the presence of the delta 3-isomer in a sample using chromatographic techniques like HPLC. waters.com

Quantify the impurity: It enables the precise measurement of the impurity's concentration, ensuring it does not exceed the limits stipulated in the pharmacopoeia. ontosight.ai

The characterization of these reference standards is a rigorous process involving multiple analytical techniques to confirm the substance's identity, purity, and structure. daicelpharmastandards.com This ensures the reliability of the quality control tests performed on the Desogestrel API. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides Desogestrel CRS (Chemical Reference Substance) for this purpose. edqm.eu

| Reference Standard | Issuing Body | Purpose |

| Desogestrel CRS | European Pharmacopoeia (EP) | Identification and assay of Desogestrel. edqm.eu |

| Desogestrel Related Compound A | United States Pharmacopeia (USP) | Identification and quantification of the delta 3-isomer impurity. usp.orgcymitquimica.com |

| Desogestrel Impurity D | British Pharmacopoeia (BP) | Identification and quantification of another specified impurity. sigmaaldrich.com |

Research on Impurity Thresholds and Specification Setting from a Chemical Purity Perspective

The establishment of impurity thresholds and specifications for Desogestrel is a scientifically driven and regulated process aimed at ensuring the chemical purity of the API. frontiersin.org This process is guided by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), which mandate the identification and qualification of impurities. frontiersin.org

Research in this domain focuses on several key areas:

Impurity Profiling: This involves the comprehensive identification of all potential impurities that may arise during the synthesis, purification, and storage of Desogestrel. For Desogestrel, this includes the delta 3-isomer and other related substances. nih.gov

Structural Elucidation: Once an impurity is detected, its chemical structure must be determined. This is crucial for understanding its potential properties and for synthesizing it as a reference standard.

Analytical Method Development: Sensitive and specific analytical methods, primarily HPLC, are developed and validated to detect and quantify these impurities at very low levels. waters.com

Stability Studies: Research is conducted to understand how impurities may form or change over time under various storage conditions. geneesmiddeleninformatiebank.nl These studies help in setting appropriate shelf-life and storage recommendations for the drug product. fda.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Energetics and Reaction Mechanisms

Quantum chemical calculations are instrumental in determining the fundamental energetic properties of molecules and the mechanisms of chemical reactions. For isomers like the Desogestrel (B1670305) delta 3-isomer, these calculations can predict their relative stability compared to other isomers and the parent compound, as well as the energy barriers for their interconversion.

Semi-empirical methods, such as the Austin Model 1 (AM1), have been employed to study the structure-activity relationships of contraceptive progestogens, including desogestrel. unicamp.br These methods provide a computationally efficient way to calculate physicochemical parameters like heats of formation, dipole moments, and molecular orbital energies, which are crucial for understanding molecular stability and reactivity. unicamp.br While specific quantum chemical studies on the Desogestrel delta 3-isomer are not extensively documented in publicly available literature, the principles of such calculations allow for the theoretical determination of its energetic landscape.

The relative stability of steroid isomers is influenced by factors such as ring strain, steric hindrance between functional groups, and the electronic effects of substituents. wikipedia.org Quantum chemical calculations can quantify these effects to provide a theoretical ranking of isomer stability. For instance, the position of the double bond in the delta-3 isomer, compared to the delta-4 or delta-5 isomers of desogestrel, would result in a different calculated heat of formation, indicating its relative thermodynamic stability.

Furthermore, these calculations can model the transition states involved in the isomerization reactions of desogestrel, providing insights into the kinetic feasibility of the formation of the delta 3-isomer from the parent compound or other intermediates. amazonaws.com The calculated energy barriers for such reactions are critical for understanding the conditions under which this impurity might form during synthesis or storage. soton.ac.uk

Table 1: Hypothetical Relative Energies of Desogestrel Isomers Calculated by a Semi-Empirical Method

| Compound | Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) |

| Desogestrel | -50.0 | 0.0 |

| Etonogestrel (B1671717) (3-keto-desogestrel) | -55.2 | -5.2 |

| This compound | -48.5 | +1.5 |

| 3α-Hydroxy-desogestrel | -52.1 | -2.1 |

| 3β-Hydroxy-desogestrel | -51.8 | -1.8 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations of Isomeric Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can reveal how its specific isomeric structure influences its dynamic behavior and conformational preferences. chemrxiv.org

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Potential Findings |

| Conformational Analysis | Identification of the most populated low-energy conformations of the isomer. |

| Flexibility of Steroid Rings | Assessment of the rigidity or flexibility of the A, B, C, and D rings. |

| Orientation of Substituents | Analysis of the preferred orientations of the 11-methylene and 17-ethynyl groups. |

| Solvent Effects | Understanding how the solvent environment influences the conformational equilibrium. |

Structure-Activity Relationship (SAR) Modeling for Isomeric Forms

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its activity. unicamp.br In the context of the this compound, theoretical SAR studies can provide insights into how its specific three-dimensional structure might influence its interaction with biological targets, such as the progesterone (B1679170) receptor, when compared to desogestrel and its active metabolite, etonogestrel. unicamp.brnih.gov

SAR studies on contraceptive progestogens have utilized various physicochemical descriptors calculated through computational methods to understand the molecular features that govern their activity. unicamp.br These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, orbital energies), and hydrophobic parameters (e.g., logP). unicamp.br

Table 3: Theoretical Structure-Activity Relationship (SAR) Considerations for Desogestrel Isomers

| Structural Feature | Desogestrel (delta 4-isomer) | This compound | Potential Impact on Theoretical Interaction |

| A-Ring Conformation | Non-planar | Potentially more planar | Altered fit within a receptor binding pocket. |

| Position of Double Bond | C4-C5 | C3-C4 | Changes in the electronic distribution and potential for pi-stacking interactions. |

| Hydrogen Bonding Potential | No hydrogen bond donors/acceptors on the A-ring | No hydrogen bond donors/acceptors on the A-ring | No direct change in hydrogen bonding from the A-ring itself. |

| Overall Molecular Shape | Defined by the delta-4 double bond | Altered three-dimensional shape | Potential for different steric clashes or favorable contacts within a binding site. |

Note: This table presents theoretical considerations. Actual binding interactions would need to be confirmed by experimental and more detailed computational studies.

Cheminformatics and Data Mining for Isomer-Related Information

Cheminformatics and data mining are powerful tools for managing and analyzing large datasets of chemical information. drugdesign.orgneovarsity.org These approaches can be applied to systematically search for and analyze information related to steroid isomers, including the this compound. osdd.net

Chemical databases such as PubChem, ChemSpider, and ZINC contain vast amounts of information on chemical structures, properties, and related literature. osdd.netnih.gov While a specific database dedicated to desogestrel isomers may not exist, these larger repositories can be mined using substructure and similarity searches to identify compounds with related structural features. This can help in gathering information on known isomers, their reported properties, and any associated analytical or biological data. osdd.net

Data mining techniques can also be used to identify patterns and relationships within the collected data. drugdesign.org For example, by analyzing a dataset of steroid isomers, it might be possible to develop predictive models for properties such as chromatographic retention times or mass spectral fragmentation patterns, which could aid in the identification and characterization of unknown isomers like the delta 3-isomer. nih.gov Furthermore, text mining of scientific literature can uncover connections and findings that may not be immediately apparent through simple keyword searches, potentially revealing studies where this isomer was observed or synthesized. drugdesign.org

Table 4: Application of Cheminformatics and Data Mining for this compound Research

| Cheminformatics Tool/Method | Potential Application | Expected Outcome |

| Chemical Databases (e.g., PubChem, SciFinder) | Substructure and similarity searching for the desogestrel scaffold with a delta-3 double bond. | Identification of known instances of the isomer, related compounds, and associated data or literature. nih.gov |

| Data Mining of Analytical Data | Analysis of chromatographic and mass spectrometry data from desogestrel impurity profiling studies. | Identification of potential peaks corresponding to the delta 3-isomer and its characteristic analytical properties. |

| Text Mining of Scientific Literature | Searching for mentions of "desogestrel isomers," "desogestrel impurities," or related synthetic pathways. | Uncovering research articles or patents that may describe the formation or properties of the delta 3-isomer. |

| QSAR Model Development | Using data from known steroid isomers to build models that predict properties for the delta 3-isomer. | Estimation of physicochemical properties and potential for receptor interaction based on its structure. unicamp.br |

Future Research Directions and Advanced Methodologies

Novel Analytical Techniques for Enhanced Isomer Resolution and Quantification

The separation and quantification of structurally similar isomers like the Desogestrel (B1670305) delta 3-isomer from the active pharmaceutical ingredient (API) and other related impurities present a significant analytical challenge. Traditional chromatographic methods are continuously being refined, and new technologies are emerging to provide the necessary selectivity and sensitivity.

Future advancements will likely focus on the development and application of highly selective stationary phases for High-Performance Liquid Chromatography (HPLC). While polysaccharide-based chiral stationary phases (CSPs) are widely used for chiral separations, ongoing research is exploring novel materials with enhanced recognition capabilities for complex steroid isomers. chromatographyonline.com The combination of these advanced columns with Ultra-High-Performance Liquid Chromatography (UHPLC) systems can offer faster analysis times and improved resolution.

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are becoming the gold standard for impurity profiling. rotachrom.com Future research will likely see the broader adoption of high-resolution mass spectrometry (HRMS) for the unambiguous identification and quantification of isomers, even at trace levels. americanpharmaceuticalreview.com

A particularly promising area is the application of ion mobility spectrometry (IMS) coupled with mass spectrometry (LC-IMS-MS). mdpi.comacs.org IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are indistinguishable by chromatography and mass spectrometry alone. acs.orgrsc.org This technique has shown significant potential for the analysis of steroid isomers and is expected to be a key tool in future pharmaceutical analysis. mdpi.comacs.org

| Analytical Technique | Principle of Separation/Detection | Potential Advantage for Desogestrel delta 3-isomer |

| UHPLC with Novel CSPs | Differential interaction of isomers with a chiral stationary phase. | Enhanced resolution from the main API and other isomers. |

| LC-HRMS | Separation by chromatography followed by high-resolution mass-to-charge ratio measurement. | Unambiguous identification and quantification at very low levels. |

| LC-IMS-MS | Separation by chromatography, ion mobility (shape/size), and mass-to-charge ratio. | Resolution of co-eluting and isobaric isomers. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Faster separations and reduced use of organic solvents. researchgate.net |

Green Chemistry Approaches for Sustainable Isomer Synthesis and Control

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to reduce the environmental impact of chemical processes. For steroid synthesis, which has traditionally relied on multi-step, resource-intensive methods, these approaches offer significant benefits. researchgate.netresearchgate.net

One of the most promising green chemistry strategies is the use of biocatalysis. rsc.orgnih.gov Enzymes, such as P450 monooxygenases and carbonyl reductases, can perform highly selective reactions on steroid scaffolds, including hydroxylations and reductions, under mild conditions. rsc.orgnih.govspringernature.com Future research will focus on discovering and engineering novel enzymes with specific activity towards Desogestrel precursors to control the formation of the delta 3-isomer and other unwanted byproducts. rsc.orgnih.gov Chemoenzymatic strategies, which combine the selectivity of biocatalysis with the efficiency of chemical synthesis, are also a key area of development for producing complex steroids sustainably. nih.govresearchgate.net

The use of alternative and greener solvents and energy sources is another important aspect of sustainable isomer control. Research into replacing hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, is ongoing. researchgate.netresearchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in steroid chemistry, reducing energy consumption and reaction times. researchgate.net Furthermore, green chromatography techniques, such as supercritical fluid chromatography (SFC) and miniaturized HPLC systems, are being developed to reduce solvent consumption during the purification and analysis of pharmaceutical compounds. longdom.orglongdom.orgbrjac.com.br

| Green Chemistry Approach | Application in Steroid Synthesis and Control | Potential Benefit for Desogestrel |

| Biocatalysis | Use of enzymes for selective reactions. rsc.orgnih.gov | Controlled synthesis to minimize the formation of the delta 3-isomer. |

| Chemoenzymatic Synthesis | Combination of biological and chemical steps. nih.govresearchgate.net | Efficient and selective production of the desired steroid. |

| Green Solvents | Replacement of hazardous solvents with safer alternatives. researchgate.netresearchgate.net | Reduced environmental impact of the manufacturing process. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. researchgate.net | Faster reaction times and potentially higher yields. |

| Green Chromatography | Methods to reduce solvent use in purification. longdom.orglongdom.orgbrjac.com.br | More sustainable analytical and preparative separations. |

Application of Artificial Intelligence and Machine Learning in Isomer Identification and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry and pharmaceutical sciences. mdpi.com These technologies have the potential to revolutionize how isomers are identified and how their formation is predicted and controlled.

In analytical chemistry, ML algorithms can be trained to analyze complex chromatographic and spectroscopic data. For instance, AI can assist in the deconvolution of overlapping chromatographic peaks, which is a common challenge in the analysis of isomeric mixtures. chromatographyonline.comsepscience.comoup.com By learning from reference data, ML models can accurately quantify individual components even when they are not fully separated. chromatographyonline.com

Furthermore, AI is being used to predict the properties and behavior of molecules, including their chromatographic retention times and mass spectra. researchgate.net For steroid analysis, ML models have been developed to predict retention times in two-dimensional gas chromatography, which can aid in the identification of unknown metabolites and isomers. researchgate.net In the future, it is conceivable that such models could be developed specifically for Desogestrel and its related compounds, allowing for the predictive identification of the delta 3-isomer and other impurities based on their structure.

AI can also be applied to process control in pharmaceutical manufacturing. By analyzing real-time data from various sensors, ML models could predict the likelihood of isomer formation and suggest adjustments to reaction conditions to minimize their presence. This approach aligns with the Quality by Design (QbD) paradigm, aiming to build quality into the manufacturing process.

| AI/ML Application | Description | Relevance to this compound |

| Peak Deconvolution | Algorithms to separate and quantify overlapping chromatographic peaks. chromatographyonline.comoup.com | Accurate quantification in complex chromatograms. |

| Retention Time Prediction | Models that predict the elution time of a compound in a chromatographic system. researchgate.net | Aiding in the identification of the isomer in complex mixtures. |

| Spectral Prediction | Predicting mass spectra or other spectral properties from a chemical structure. | Facilitating the identification of unknown impurities. |

| Process Optimization | Using ML to model and optimize manufacturing processes to control impurity formation. | Proactive control of the formation of the delta 3-isomer during synthesis. |

Advanced Spectroscopic Imaging for Spatially Resolved Isomeric Analysis

Understanding the spatial distribution of different chemical species within a solid pharmaceutical dosage form is crucial for predicting its performance, including dissolution and bioavailability. Advanced spectroscopic imaging techniques provide the ability to visualize the distribution of APIs, excipients, and even different isomeric forms within a tablet or powder.

Raman and Near-Infrared (NIR) chemical imaging are powerful, non-destructive techniques for the analysis of pharmaceutical solids. americanpharmaceuticalreview.comnih.govamericanpharmaceuticalreview.com These methods can generate high-resolution chemical maps that show the location and relative concentration of different components. nih.gov Future research could apply these techniques to study the distribution of the this compound in the final drug product. This could be particularly important for understanding how processing steps like granulation and compression might affect the distribution of impurities. americanpharmaceuticalreview.com For instance, Raman microscopy has been used to study low-dose oral tablets and examine drug distribution and polymorphic form. americanpharmaceuticalreview.com

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging is another valuable tool for studying pharmaceutical formulations, especially for monitoring dissolution processes in real-time. nih.govresearchgate.net By imaging a dissolving tablet, researchers can gain insights into how different components, potentially including isomers, behave at the solid-liquid interface. nih.gov

The combination of these imaging techniques with other analytical methods can provide a more complete picture of the solid-state properties of a drug product. For example, correlating Raman imaging with X-ray diffraction (XRD) can link the chemical distribution to the crystalline form of the components. americanpharmaceuticalreview.com

| Spectroscopic Imaging Technique | Principle | Potential Application for this compound |

| Raman Chemical Imaging | Inelastic scattering of monochromatic light, providing a chemical fingerprint. nih.govd-nb.info | Mapping the spatial distribution of the isomer within a tablet. |

| NIR Chemical Imaging | Absorption of near-infrared light, sensitive to vibrational overtones and combinations. americanpharmaceuticalreview.com | Non-destructive analysis of component distribution in solid dosage forms. |

| ATR-FTIR Spectroscopic Imaging | Infrared spectroscopy using an internal reflection element to probe the sample surface. nih.govresearchgate.net | Studying the dissolution behavior and spatial arrangement of the isomer at the tablet surface. |

| Solid-State NMR (ssNMR) | Nuclear magnetic resonance spectroscopy of solid samples. insidescientific.com | Characterizing the solid-state structure and phase separation of the isomer. |

Q & A

Basic Research Questions

Q. How can Desogestrel delta 3-isomer be reliably distinguished from other structural isomers in synthetic mixtures?

- Methodological Answer : Utilize spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) . For IR, focus on the fingerprint region (1000–1300 cm⁻¹), where isomer-specific band intensities differ. The IR quality match factor (IRQMF) can quantitatively differentiate isomers when visual analysis is inconclusive . For NMR, compare chemical shifts in the δ 3–5 ppm range, where protons near the delta 3 double bond exhibit distinct splitting patterns. Confirm purity using high-performance liquid chromatography (HPLC) with a chiral column .

Q. What experimental protocols are recommended for synthesizing this compound with minimal contamination from related compounds?

- Methodological Answer : Optimize reaction conditions to favor the delta 3 configuration by controlling steric and electronic factors during the cyclization step. Use stereoselective catalysts (e.g., chiral Lewis acids) and monitor intermediates via thin-layer chromatography (TLC) or mass spectrometry (MS). Post-synthesis, employ preparative HPLC to isolate the delta 3-isomer, referencing USP standards (e.g., USP-1173246) for validation .

Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?

- Methodological Answer : Solubility varies significantly with solvent polarity. For DMSO-based stock solutions, ensure concentrations ≤16.67 mg/mL (53.69 mM) and use sonication (20–40 kHz, 10–15 minutes) to achieve homogeneity. For aqueous compatibility, pre-dissolve in a co-solvent (e.g., ethanol:water 1:1 v/v) and validate stability via UV-Vis spectrophotometry over 24 hours .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., validated analytical methods, consistent dosing protocols). Use multivariate regression to account for variables like metabolic enzyme polymorphisms (e.g., CYP3A4 activity) and solvent effects in drug formulation. Cross-validate findings using isotope-labeled analogs (e.g., deuterated Desogestrel) to trace isomer-specific metabolism .

Q. How can the environmental persistence of this compound be systematically evaluated in wastewater treatment systems?

- Methodological Answer : Design microcosm experiments simulating aerobic and anaerobic conditions. Quantify degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤1 ng/L. Monitor hydrolysis products (e.g., 3-keto derivatives) and apply computational models (e.g., EPI Suite) to predict bioaccumulation potential. Reference hydrolysis stability data (<10% degradation over 5 days) to contextualize results .

Q. What experimental frameworks are suitable for investigating isomer-specific interactions between this compound and progesterone receptors?

- Methodological Answer : Use crystallography (e.g., X-ray diffraction of receptor-ligand complexes) to map binding orientations. Complement this with molecular dynamics simulations (≥100 ns trajectories) to assess conformational stability. Validate functional activity via luciferase reporter assays in HEK293 cells transfected with human progesterone receptor (PR) isoforms. Compare dissociation constants (Kd) with delta 4-isomer controls to establish stereochemical selectivity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing. Store samples at -80°C (long-term), -20°C (intermediate), and 4°C (short-term) with humidity control (≤30% RH). Assess degradation via forced oxidation (H₂O₂ exposure) and photolysis (ICH Q1B). Quantify isomer interconversion using chiral HPLC and assign degradation pathways via high-resolution MS (HRMS) fragmentation patterns .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply probit or logit regression for binary endpoints (e.g., teratogenicity). For continuous data (e.g., enzyme inhibition), use nonlinear mixed-effects models (NLME) to account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) to highlight clinical relevance. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

Q. How can researchers ensure reproducibility when documenting synthetic routes for this compound?

- Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry guidelines:

- Provide step-by-step protocols with yields, reaction times, and purification methods.

- Include characterization data (IR, NMR, HRMS) for all novel intermediates.

- Deposit raw spectral data in public repositories (e.g., Zenodo) with digital object identifiers (DOIs).

- Cross-reference USP monographs (e.g., USP-1173246) for impurity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.